molecular formula C8H12O3 B1403671 1,1-Diethoxybut-3-yn-2-one CAS No. 25234-85-9

1,1-Diethoxybut-3-yn-2-one

Cat. No. B1403671
CAS RN: 25234-85-9
M. Wt: 156.18 g/mol
InChI Key: XGLPCTZTKHBEGQ-UHFFFAOYSA-N
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Description

“1,1-Diethoxybut-3-yn-2-one” is a conjugated terminal acetylenic ketone . It reacts with nitrogen and oxygen nucleophiles and gives Michael adducts, in most cases in good to excellent yield .


Synthesis Analysis

The compound reacts with nitrogen and oxygen nucleophiles and gives Michael adducts, in most cases in good to excellent yield . In almost every case the predominant reaction is monoaddition, which leads to the formation of the corresponding β-substituted α,β-unsaturated ketones in a stereospecific fashion .


Molecular Structure Analysis

The molecular formula of “1,1-Diethoxybut-3-yn-2-one” is C8H12O3 .


Chemical Reactions Analysis

The compound undergoes Diels-Alder reactions with a few conjugated dienes at room temperature and above . The expected cyclohexa-1,4-diene adducts were formed, but they were unstable and aromatized to the corresponding benzene derivatives, which were isolated in low to excellent yield .

Scientific Research Applications

Chemical Reactivity and Synthesis

1,1-Diethoxybut-3-yn-2-one has demonstrated significant chemical reactivity, particularly in Michael addition reactions with nitrogen and oxygen nucleophiles. This results in the formation of β-substituted α,β-unsaturated ketones in a stereospecific manner. The nature of the nucleophile influences the stereochemistry of the reaction, with ammonia and primary amines yielding Z-alkenones, and secondary amines and alcohols yielding E-alkenones (Sengee & Sydnes, 2011).

Formation of Heterocyclic Compounds

The application of 1,1-Diethoxybut-3-yn-2-one extends to the formation of heterocyclic compounds. When reacted with bis-nucleophiles like hydrazine and hydroxylamine, it undergoes secondary reactions leading to the formation of heterocyclic compounds, isolated in excellent yields (Sengee & Sydnes, 2011).

Synthesis of Modified Carbohydrates

In another application, derivatives of 1,1-Diethoxybut-3-yn-2-one were treated with propane-1,3-dithiol, leading to the creation of partly modified carbohydrates in the furanose form. This demonstrates its utility in synthesizing complex organic molecules (Valdersnes et al., 2012).

Biofuel Research

1,1-Diethoxybutane, a related compound, has been studied in the context of biofuel research. Its pyrolysis chemistry was investigated, revealing various oxygenated and hydrocarbon products. This research contributes to understanding the potential of such compounds in next-generation biofuels (Zeng et al., 2019).

Future Directions

The compound has been used in various studies and has shown potential in the synthesis of a range of different products including functionalized allylic and homoallylic alcohols, highly substituted furans, amino-substituted furfurals, functionalized triazoles, deoxygenated carbohydrate analogues, various heterocycles, and functionalized 1,3-dithianes . Further studies could explore its reactivity under different conditions .

properties

IUPAC Name

1,1-diethoxybut-3-yn-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-4-7(9)8(10-5-2)11-6-3/h1,8H,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLPCTZTKHBEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)C#C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diethoxybut-3-yn-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
M Sengee, LK Sydnes - Synthesis, 2011 - thieme-connect.com
1-Diethoxybut-3-yn-2-one, a conjugated terminal acetylenic ketone, reacts with nitrogen and oxygen nucleophiles and gives Michael adducts, in most cases in good to excellent yield. In …
Number of citations: 13 www.thieme-connect.com
G Flemmen - 2009 - bora.uib.no
The starting material for this investigation was 3,3,4,4-tetraethoxybut-1-yne (TEB). This compound is highly functionalized as it contains a triple bond, a protected ketone, and a protected …
Number of citations: 2 bora.uib.no
LK Sydnes, B Holmelid, OH Kvernenes, M Sandberg… - Tetrahedron, 2007 - Elsevier
Ring opening of 1,1-dibromo-2-chloro-2-diethoxymethylcyclopropane in a mixture of ethanol and dichloromethane with 50% aqueous sodium hydroxide in the presence of …
Number of citations: 31 www.sciencedirect.com
LK Sydnes - TARGETS IN HETEROCYCLIC SYSTEMS …, 2016 - soc.chim.it
A number of 1, 1-diethoxyalk-3-yn-2-ones with a OH, t-BuPh2SiO and RCOO substituent attached to C-5 give furans in up to excellent yield when treated with nucleophiles capable of …
Number of citations: 4 www.soc.chim.it
F Hansen, LK Sydnes - 2020 - bora.uib.no
The title compounds were reacted with a few conjugated dienes at room temperature and above. The alcohols were unreactive, but the other ynones reacted at a reasonable rate. …
Number of citations: 6 bora.uib.no
FO Hansen, LK Sydnes - ARKIVOC, 2020 - arkat-usa.org
1. Flash-column chromatography gradient elution S2 2. IR spectrum of 2, 2-diethoxy-1-(4-tolyl) ethanone (3a) S3 3. 1H-and 13C-NMR spectra of 2, 2-diethoxy-1-(4-tolyl) ethanone (3a) …
Number of citations: 0 www.arkat-usa.org
EN Nilsen - 2010 - bora.uib.no
The starting material for this project was the highly functionalised compound 3,3,4,4-tetratethoxybut-1-yne (TEB). One of the compounds that can be synthesised from TEB is 1,1-diethoxy…
Number of citations: 2 bora.uib.no
I Nes, LK Sydnes - Synthesis, 2015 - thieme-connect.com
When treated with hydrazine, guanidine, and hydroxylamine, 1,1-diethoxy-5-hydroxyalk-3-yn-2-ones undergo Michael addition and give the corresponding β,β-disubstituted α,β-…
Number of citations: 16 www.thieme-connect.com
LK Sydnes, OH Kvernenes… - Pure and applied …, 2005 - degruyter.com
3,3,4,4-Tetraethoxy-1-butyne, available in high yield in four simple steps from ethyl vinyl ether, is a highly functionalized alkyne, which appears to be a versatile starting material for the …
Number of citations: 23 www.degruyter.com
T Farooq, BE Haug, LK Sydnes… - Monatshefte für Chemie …, 2012 - Springer
Benzyl azide undergoes [3 + 2] cycloaddition when reacted with 3,3,4,4-tetraethoxybut-1-yne, a ketal, and the corresponding ketone, 1,1-diethoxybut-3-yn-2-one, in the presence of a Cu…
Number of citations: 13 link.springer.com

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